molecular formula C11H16O4 B2825766 4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid CAS No. 2225146-57-4

4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid

Cat. No.: B2825766
CAS No.: 2225146-57-4
M. Wt: 212.245
InChI Key: DOLSPQMXWFMXDP-UHFFFAOYSA-N
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Description

4-Methyl-3-oxaspiro[bicyclo[211]hexane-2,4’-oxane]-1-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. This is followed by functional group modifications to introduce the carboxylic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to changes in biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-amine
  • 4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-methanol

Uniqueness

What sets 4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-carboxylic acid apart from similar compounds is its specific functional groups and the resulting chemical properties. These unique features make it particularly useful in certain applications, such as the development of new pharmaceuticals or advanced materials.

Properties

IUPAC Name

1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-9-6-10(7-9,8(12)13)11(15-9)2-4-14-5-3-11/h2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLSPQMXWFMXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C3(O2)CCOCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225146-57-4
Record name 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid
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